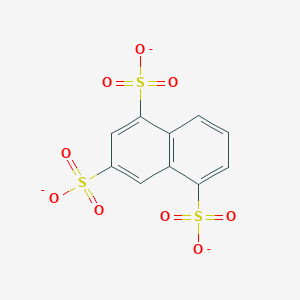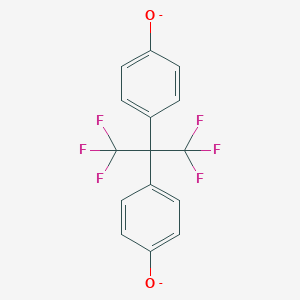
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide, also known as N-phenyl-2-(2-methylphenyl)acetamide (N-phenyl-2-tolylacetamide), is a chemical compound that belongs to the class of acetamide derivatives. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been the focus of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and their inhibition by 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in models of inflammation. Additionally, it has been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the dose required to produce a therapeutic effect is much lower than the dose that produces toxic effects. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a type of chronic pain that is difficult to treat with currently available medications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide to facilitate its use in future research.
Synthesemethoden
The synthesis of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide involves the reaction of 2-methylacetophenone with aniline in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been studied for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It has been shown to exhibit analgesic activity in various animal models of pain, including the hot plate and tail flick tests. Additionally, it has been demonstrated to have anti-inflammatory effects in models of acute and chronic inflammation.
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-13-8-6-7-11-16(13)12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JDHMDEXNIOJOIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)








